5-Bromo-6-nitroindoline

Catalog No.
S3326486
CAS No.
72159-65-0
M.F
C8H7BrN2O2
M. Wt
243.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-nitroindoline

CAS Number

72159-65-0

Product Name

5-Bromo-6-nitroindoline

IUPAC Name

5-bromo-6-nitro-2,3-dihydro-1H-indole

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2

InChI Key

YABGMLXPMPPWKX-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-]

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-]

5-Bromo-6-nitroindoline is an organic compound characterized by the molecular formula C8_8H7_7BrN2_2O2_2. This compound is a derivative of indoline, which consists of a fused benzene and pyrrole ring. The presence of both bromine and nitro groups at specific positions on the indoline structure enhances its chemical reactivity and biological properties. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis and Characterization:

Potential Applications:

Research suggests that 5-bromo-6-nitro-2,3-dihydro-1H-indole may have potential applications in various scientific fields, including:

  • Material Science: Some studies explore the use of 5-bromo-6-nitro-2,3-dihydro-1H-indole derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) []. OLEDs are a type of display technology used in electronic devices.
  • Medicinal Chemistry: Other research investigates the potential biological properties of 5-bromo-6-nitro-2,3-dihydro-1H-indole and its derivatives. However, it is important to note that these are early-stage investigations, and more research is necessary to determine any potential therapeutic applications [].

  • Oxidation: The compound can be oxidized to yield nitroindole derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
  • Reduction: The nitro group can be reduced to form amino derivatives using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The bromine atom can undergo substitution reactions, such as Suzuki-Miyaura coupling, where it is replaced by other nucleophiles. Palladium catalysts and boronic acids are typically employed in these reactions.

Common Reagents and Conditions

  • Oxidation: Chromic acid, potassium permanganate.
  • Reduction: Hydrogen gas (with palladium catalyst), sodium borohydride.
  • Substitution: Palladium catalysts, boronic acids.

Research indicates that 5-Bromo-6-nitroindoline exhibits various biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it has the potential to inhibit certain cancer cell lines, making it a candidate for further pharmaceutical development. Its unique structure allows for interactions with biological targets, which may lead to therapeutic applications.

The synthesis of 5-Bromo-6-nitroindoline generally involves two main steps:

  • Bromination: Indoline is treated with bromine in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures to introduce the bromine atom at the 5-position.
  • Nitration: The resulting brominated indoline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, placing the nitro group at the 6-position of the indoline ring.

Industrial Production

In industrial settings, these synthetic routes are scaled up to optimize yields and purity. Continuous flow reactors and automated systems enhance efficiency and safety during production.

5-Bromo-6-nitroindoline has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate in drug development.
  • Industry: Used in developing dyes, pigments, and other industrial chemicals.

Studies on 5-Bromo-6-nitroindoline have focused on its interactions with various biological macromolecules, particularly proteins and nucleic acids. The compound's ability to form complexes with these targets may explain its observed biological activities. Ongoing research aims to elucidate the mechanisms through which it exerts its effects, paving the way for potential therapeutic uses .

Several compounds share structural similarities with 5-Bromo-6-nitroindoline:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-7-nitroindolineBromine at position 5; nitro at 7Exhibits different reactivity patterns due to nitro position .
6-Bromo-5-nitroindolineBromine at position 6; nitro at 5May show distinct biological activities compared to 5-Bromo-6-nitroindoline.
5-Bromo-6-nitroindoleIndole structure instead of indolineDifferent reactivity due to lack of fused pyrrole ring .

Uniqueness

The uniqueness of 5-Bromo-6-nitroindoline lies in the specific positioning of the bromine and nitro groups on the indoline ring. This arrangement influences its reactivity profile and biological activities, setting it apart from other similar compounds .

XLogP3

2.5

Dates

Last modified: 08-19-2023

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